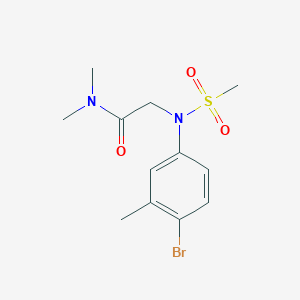
3-bromo-4-methoxy-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to interact with specific receptors in the human body, which makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The exact mechanism of action of 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it is believed to interact with specific receptors in the human body, which can lead to changes in neurotransmitter levels and neuronal activity. This can result in the therapeutic effects observed in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide are still being studied. However, it has been shown to have an effect on dopamine and serotonin levels in the brain, which are important neurotransmitters involved in mood regulation. It has also been shown to have an effect on the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide in lab experiments is its specificity for certain receptors in the human body. This can allow for more targeted research and the development of new drugs. However, one limitation is the lack of knowledge about its long-term effects and potential side effects.
Direcciones Futuras
There are several future directions for research involving 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide. One direction is the development of new drugs based on its interactions with specific receptors. Another direction is the study of its long-term effects and potential side effects. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications in the treatment of various diseases.
Conclusion:
In conclusion, 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its interactions with specific receptors in the human body make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and its potential long-term effects and side effects.
Métodos De Síntesis
The synthesis of 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide involves several steps. The first step is the preparation of 3-bromo-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylphenylamine to form the desired product, 3-bromo-4-methoxy-N-(3-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(3-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to interact with specific receptors in the human body, including the dopamine D2 receptor and the sigma-1 receptor. These interactions make it a promising candidate for the development of new drugs for the treatment of various diseases, including schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-4-3-5-12(8-10)17-15(18)11-6-7-14(19-2)13(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUNXMEWCYAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)


![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)


![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)